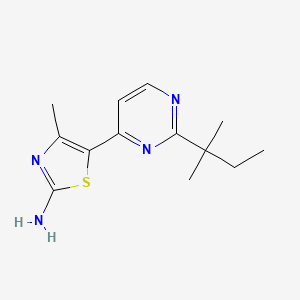

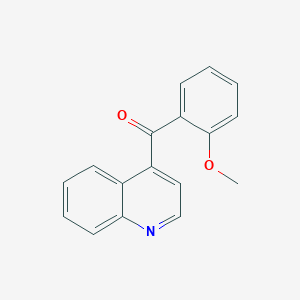

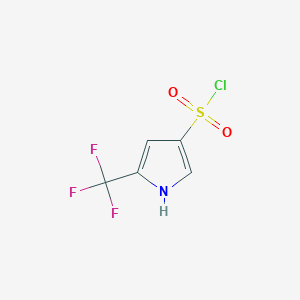

4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine

説明

4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine, also known as “4M5TPA”, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. This compound has a variety of uses, ranging from its use as a chemical reagent to its use as a potential therapeutic agent.

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Modifications at different positions on the thiazole moiety can lead to new molecules with potent antimicrobial activities .

Anticancer Activity

Thiazoles have been studied for their potential in cancer treatment. The structural features of thiazole compounds, including 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine , may be synthesized and screened for antitumor properties. Some thiazole derivatives have shown cytotoxicity against various human tumor cell lines .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. Research into the specific pathways and mechanisms by which these compounds exert their effects could lead to significant advancements in the field .

Antiviral and Antiretroviral Applications

Given the ongoing need for effective antiviral agents, thiazole derivatives such as 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine could be valuable in the design and synthesis of new drugs to combat viral infections, including HIV .

Neuroprotective Properties

Thiazole compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. Investigating the neuroprotective effects of this compound could open up new avenues for treating neurodegenerative disorders .

Antidiabetic Potential

The role of thiazole derivatives in modulating blood sugar levels and their potential use as antidiabetic agents is another area of interest. Studies could focus on how these compounds interact with insulin receptors and influence glucose metabolism .

Antioxidant Effects

Thiazoles are also recognized for their antioxidant properties. Research into the ability of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine to scavenge free radicals could lead to its application in preventing oxidative stress-related diseases .

Industrial Applications

Beyond pharmaceuticals, thiazole derivatives find applications in various industries, such as in the synthesis of dyes, pigments, and as catalysts. The compound could be evaluated for its utility in these areas, potentially leading to new materials with enhanced properties .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Thiazole derivatives can interact with various biochemical pathways. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity . .

Result of Action

The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to describe the molecular and cellular effects of its action.

特性

IUPAC Name |

4-methyl-5-[2-(2-methylbutan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-5-13(3,4)11-15-7-6-9(17-11)10-8(2)16-12(14)18-10/h6-7H,5H2,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFMDSHTZLECLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

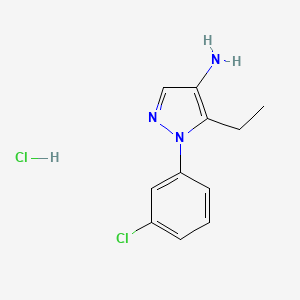

![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)

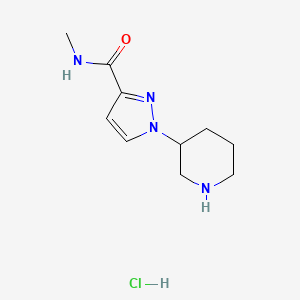

![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)

![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)